molecular formula C15H19NO3 B6753479 2,3-Dihydro-1,4-benzodioxin-5-yl-(2,4-dimethylpyrrolidin-1-yl)methanone

2,3-Dihydro-1,4-benzodioxin-5-yl-(2,4-dimethylpyrrolidin-1-yl)methanone

Cat. No.: B6753479
M. Wt: 261.32 g/mol
InChI Key: ZCCPAVRDITUHSM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-5-yl-(2,4-dimethylpyrrolidin-1-yl)methanone is a complex organic compound that features a benzodioxin ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-yl-(2,4-dimethylpyrrolidin-1-yl)methanone typically involves the formation of the benzodioxin ring followed by the introduction of the pyrrolidine group. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with 2,4-dimethylpyrrolidine under controlled conditions. The reaction is often catalyzed by a base such as lithium hydride and carried out in a polar aprotic solvent like N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-5-yl-(2,4-dimethylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-5-yl-(2,4-dimethylpyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-5-yl-(2,4-dimethylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(2,4-dimethylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-8-11(2)16(9-10)15(17)12-4-3-5-13-14(12)19-7-6-18-13/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCPAVRDITUHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)C2=C3C(=CC=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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